molecular formula C6H3Cl2F2N B1409910 3,4-Dichloro-2,5-difluoroaniline CAS No. 1806329-22-5

3,4-Dichloro-2,5-difluoroaniline

Cat. No. B1409910
CAS RN: 1806329-22-5
M. Wt: 197.99 g/mol
InChI Key: BZNUORCPJLNKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2,5-difluoroaniline is a chemical compound that is used as an intermediate in synthesizing Teflubenzuron . Teflubenzuron is a benzoylphenylurea chitin synthesis inhibitor used to control a wide range of insect pests and mites in fruit, vegetable, cereal, and seed crops .


Synthesis Analysis

The synthesis of 3,4-Dichloro-2,5-difluoroaniline involves several steps. One method starts with 2,4,5-trichloronitrobenzene, which is reacted with an alkali metal fluoride. The resulting 5-chloro-2,4-difluoronitrobenzene is chlorinated with denitration to give 1,3-dichloro-4,6-difluorobenzene. This compound is then nitrated to give 2,6-dichloro-3,5-difluoronitrobenzene, which is finally reduced with hydrogen in the presence of palladium as a catalyst .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-2,5-difluoroaniline is C6H3Cl2F2N . The molecular weight is 198 .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dichloro-2,5-difluoroaniline are complex and involve multiple steps. For instance, the synthesis process mentioned above involves reactions such as nitration, chlorination, and reduction .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Difluoroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,4-dichloro-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(11)6(10)5(4)8/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUORCPJLNKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2,5-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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